Niclosamidel

Antimicrobial resistance MRSA Drug repurposing

Niclosamide (CAS 1420-04-8), a halogenated salicylanilide, is a lipophilic weak acid (LogP 3.91, pKa 6.89) with intrinsically low aqueous solubility (1.6 mg/L at 20 °C). As an FDA-approved anthelmintic, it acts primarily as a mitochondrial uncoupler (protonophore) to disrupt oxidative phosphorylation in cestodes, with a therapeutic safety margin exceeding 20-fold.

Molecular Formula C15H15Cl2N3O5
Molecular Weight 388.2 g/mol
CAS No. 1420-04-8
Cat. No. B1678745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamidel
CAS1420-04-8
SynonymsBayer 2353
Bayer 73
Bayluscide
Clonitralide
Fenasal
Niclocide
Niclosamide
Niclosamide, 2-Aminoethanol (1:1)
Phenasal
Radewerm
Trédémine
Yomesan
Molecular FormulaC15H15Cl2N3O5
Molecular Weight388.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].C(CO)[NH3+]
InChIInChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2
InChIKeyXYCDHXSQODHSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (NTP, 1992)
Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene.
Water solubility = 0.1 g/L at 20 °C
In hexane and toluene, <0.1 g/L at 20 °C;  in dichloromethane, 0.015 g/L at 20 °C;  in isopropanol, 0.25 g/L at 20 °C.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Niclosamide (CAS 1420-04-8) Procurement-Grade Baseline: Salicylanilide Anthelmintic with Repurposing Potential


Niclosamide (CAS 1420-04-8), a halogenated salicylanilide, is a lipophilic weak acid (LogP 3.91, pKa 6.89) with intrinsically low aqueous solubility (1.6 mg/L at 20 °C) [1]. As an FDA-approved anthelmintic, it acts primarily as a mitochondrial uncoupler (protonophore) to disrupt oxidative phosphorylation in cestodes, with a therapeutic safety margin exceeding 20-fold [2]. Beyond its canonical anticestodal use, niclosamide has demonstrated pleiotropic bioactivity—including Wnt/β-catenin, STAT3, and Notch pathway inhibition—driving extensive repurposing research in oncology, antiviral therapy, and antimicrobial resistance [3]. The ethanolamine salt form (NEN) improves aqueous solubility to 180–280 mg/L, partially addressing the free-base bioavailability limitation [1].

Why Niclosamide Cannot Be Simply Interchanged with Other Salicylanilides: The Evidence for Functional Divergence


Despite sharing a salicylanilide core, niclosamide diverges significantly from its closest structural analogs (oxyclozanide, rafoxanide, closantel) in both pharmacodynamic and pharmacokinetic profiles. In vitro, niclosamide exhibits bacteriostatic activity against MRSA (MIC 0.125 µg/mL), whereas oxyclozanide is bactericidal (MIC 0.5 µg/mL), reflecting distinct mechanisms of membrane perturbation [1]. As a mitochondrial uncoupler, niclosamide (NEN) demonstrates a minimal efficacious concentration of ~0.5 µM—approximately 40-fold more potent than oxyclozanide (~20 µM)—making the two non-interchangeable for metabolic reprogramming applications [2]. Safety margins also differ markedly: niclosamide has a safety index >20, while closantel and rafoxanide are restricted to ~6, with niclosamide uniquely approved for human use [3]. These functional divergences underscore the risks of generic substitution without application-specific validation.

Niclosamide (CAS 1420-04-8) Comparative Quantitative Differentiation Guide for Scientific Procurement


Bacteriostatic vs. Bactericidal Antibacterial Activity: Niclosamide vs. Oxyclozanide Against MRSA

In a head-to-head comparison, niclosamide demonstrated bacteriostatic activity against methicillin-resistant S. aureus (MRSA) with a MIC of 0.125 µg/mL, whereas oxyclozanide was bactericidal with a MIC of 0.5 µg/mL [1]. A time-kill study confirmed niclosamide's bacteriostatic mechanism versus oxyclozanide's bactericidal action, and oxyclozanide permeabilized the bacterial membrane [1]. This functional divergence dictates selection based on whether bacteriostatic or bactericidal activity is required, as the two cannot be freely interchanged.

Antimicrobial resistance MRSA Drug repurposing

Mitochondrial Uncoupling Potency: Niclosamide (NEN) vs. Oxyclozanide in Anticancer Metabolism

Niclosamide ethanolamine (NEN) uncouples mitochondria at a minimal effective concentration of ~0.5 µM, whereas oxyclozanide requires approximately 20 µM, representing a ~40-fold difference in uncoupling potency [1]. In MC38 colon cancer cells, continuous NEN exposure at 1 µM reduced colony formation by >90%, with near-complete suppression at 2.5 µM [1]. In vivo, oral NEN treatment reduced hepatic metastasis of colon cancer cells, while oxyclozanide—despite being a weaker uncoupler—also demonstrated anti-proliferative effects when used at concentrations sufficient to uncouple [1]. This potency differential is critical for metabolic reprogramming studies where low-concentration mitochondrial perturbation is desired.

Mitochondrial uncoupling Cancer metabolism Colorectal cancer

Mammalian Toxicity Profile: Niclosamide vs. Oxyclozanide in Human Hepatic Cells

In a direct comparison, oxyclozanide was non-toxic to HepG2 human liver carcinoma cells within its in vitro MIC range, whereas niclosamide displayed toxicity even at low concentrations, limiting its therapeutic window as a standalone antibacterial agent [1]. Simultaneously, neither compound exhibited demonstrable hemolytic toxicity to sheep erythrocytes [1]. This differential cytotoxicity profile is critical: niclosamide's intrinsic mammalian cell toxicity at low concentrations makes it suitable for anticancer repurposing but imposes constraints for antimicrobial monotherapy, whereas oxyclozanide's superior safety margin within its antibacterial range supports its candidacy for veterinary or topical antimicrobial development.

Cytotoxicity Safety profiling Drug repurposing

Therapeutic Safety Margin: Niclosamide vs. Closantel and Rafoxanide in Veterinary and Human Use

Among commercially available halogenated salicylanilides, niclosamide exhibits a therapeutic safety margin greater than 20, whereas closantel and rafoxanide have safety margins of approximately 6 [1]. This class-level distinction is functionally significant: niclosamide is the only salicylanilide approved for human use, including during pregnancy, while closantel and rafoxanide are restricted to veterinary applications [1]. The narrow safety margin of closantel and rafoxanide (therapeutic index ~6) makes them unsuitable for human repurposing without extensive toxicological de-risking, positioning niclosamide as the unique salicylanilide candidate for human clinical translation.

Safety margin Veterinary anthelmintic Human-approved

Anticestodal Spectrum Selectivity: Niclosamide vs. Praziquantel In Vitro/In Vivo Paradox

In a comparative study against Hymenolepis nana, niclosamide was the least effective anticestodal agent in vivo among three drugs tested, yet it was the most toxic in vitro against adult worms and cysticercoids [1]. Praziquantel, by contrast, was the most effective in vivo but had minimal in vitro activity [1]. This in vitro/in vivo paradox underscores niclosamide's unique property: its potent direct cestocidal activity in vitro is not predictive of in vivo efficacy due to its low systemic absorption, which is an intentional pharmacokinetic design feature for gut-restricted anthelmintic action. This property is the basis for niclosamide's established use for intestinal cestode infections (but not tissue-dwelling parasites), whereas praziquantel is preferred for systemic cestode infections such as neurocysticercosis [2].

Cestode Anthelmintic Hymenolepis nana

Structure–Activity Drivers for Derivative Design: The 4'-Nitro Group Replaceability and Bioavailability Enhancement

Niclosamide serves as a validated chemotype for medicinal chemistry optimization. SAR studies have established that the 4'-nitro substituent on the anilide ring—a potential mutagenic liability—can be effectively replaced by trifluoromethyl (CF3), chlorine (Cl), or cyano (CN) groups while retaining or improving biological activity [1]. Additionally, 5-bromo substitution in the salicylic acid region retains potency while improving drug-like properties including microsomal metabolic stability [2]. Derivative B9 (two CF3 groups) achieved IC50 values of 0.130 µM (LNCaP95) and 0.0997 µM (22RV1) against enzalutamide-resistant prostate cancer cells, with improved metabolic stability compared to niclosamide [3]. Niclosamide itself displays an IC50 of 219 ± 43.4 µM for STAT3-DNA binding disruption [4]. Meanwhile, its ethanolamine salt (NEN) enhances water solubility from 1.6 mg/L to 180–280 mg/L at 20 °C [5]. This body of evidence positions niclosamide as the essential reference standard for evaluating derivative performance.

Structure-activity relationship Bioavailability Wnt inhibition

Niclosamide (CAS 1420-04-8) Evidence-Backed Application Scenarios for Scientific Procurement


Antimicrobial Resistance Screening: Differentiating Bacteriostatic Niclosamide from Bactericidal Oxyclozanide in MRSA Models

For laboratories screening FDA-approved drugs against multidrug-resistant Gram-positive pathogens, niclosamide provides a bacteriostatic reference standard (MIC 0.125 µg/mL against MRSA MW2) that is mechanistically distinct from the bactericidal oxyclozanide (MIC 0.5 µg/mL) [1]. Procurement should specify niclosamide when investigating bacteriostatic mechanisms or when membrane permeabilization is not the desired endpoint, as oxyclozanide's membrane-permeabilizing bactericidal activity confounds mechanism-of-action studies [1]. Niclosamide's in vivo activity against MRSA in infection models further supports its selection for animal efficacy studies where bacteriostatic suppression is adequate [1].

Cancer Metabolism Research: Mitochondrial Uncoupling with Niclosamide Ethanolamine (NEN) for Metabolic Reprogramming

Niclosamide ethanolamine (NEN) is the preferred mitochondrial uncoupler for cancer metabolism studies, with a minimal uncoupling concentration of ~0.5 µM—approximately 40-fold more potent than oxyclozanide (~20 µM) [2]. NEN at 1 µM achieves >90% reduction in colon cancer cell clonogenicity, and oral administration reduces hepatic metastasis in vivo [2]. Researchers should procure NEN rather than oxyclozanide when low-concentration mitochondrial perturbation is required to avoid off-target effects at high uncoupler concentrations. The NEN salt form also offers ~110-fold improved aqueous solubility (180–280 mg/L vs. 1.6 mg/L for free base), facilitating in vitro dosing [3].

Medicinal Chemistry and Derivatization: Niclosamide as a Reference Scaffold for SAR-Driven Optimization

Niclosamide is the essential reference compound for structure–activity relationship (SAR) programs targeting Wnt/β-catenin, STAT3, or AR-V7 signaling pathways [4]. Its well-characterized structure—including the replaceable 4'-NO2 group (by CF3, Cl, or CN without loss of activity) and the modifiable salicylic acid region—provides a validated chemical starting point [4]. Procurement of high-purity niclosamide (CAS 1420-04-8) is critical as the parent benchmark against which derivative potency (e.g., B9 IC50 = 0.130 µM in LNCaP95), metabolic stability, and solubility improvements are measured, enabling rigorous SAR interpretation across independent laboratories [5].

Human-Approved Anthelmintic Reference: Intestinal Cestode Infection Models Requiring Gut-Restricted Pharmacokinetics

Niclosamide remains the reference standard for intestinal cestode infection studies (Taenia spp., Hymenolepis nana) where gut-restricted pharmacokinetics are desirable [6]. Its safety margin >20 and FDA approval for human use—including during pregnancy—distinguish it from veterinary salicylanilides (closantel, rafoxanide) with safety margins of only ~6 [7]. Researchers studying systemic cestode infections (e.g., neurocysticercosis) should select praziquantel instead, as niclosamide's intentionally low oral absorption limits efficacy against tissue-dwelling parasites [6]. Procurement must specify CAS 1420-04-8 (niclosamide free base) for in vitro anthelmintic screening to avoid the confounding systemic exposure of salt forms.

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